molecular formula C10H21NO4S B1264970 N,N-dihydroxypentahomomethionine

N,N-dihydroxypentahomomethionine

Cat. No.: B1264970
M. Wt: 251.35 g/mol
InChI Key: RIBOHFDQFNREER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dihydroxypentahomomethionine is a specialized methionine derivative supplied for research use only. Methionine is an essential sulfur-containing amino acid encoded by the codon AUG that serves as a fundamental building block for protein synthesis . Beyond its role in translation, methionine is a critical precursor to S-adenosylmethionine (SAMe), the primary methyl-group donor for vital methylation reactions regulating gene expression, protein function, and phospholipid synthesis . Research into novel methionine homologs and derivatives, such as this compound, is focused on exploring their potential utility in studying one-carbon metabolism, the methionine cycle, and transsulfuration pathways . The "pentahomo" extension of the side chain may influence its interaction with enzymes or transporters, providing a tool to probe metabolic flux. The dihydroxyl modification could offer a handle for further chemical conjugation or alter the compound's redox properties and solubility. Investigating such analogues can provide insights into the metabolic dependencies of certain cell types, including the phenomenon of methionine dependency observed in some cancer cells, opening avenues for therapeutic research . This product is strictly for laboratory research and is not intended for human or veterinary diagnostics or therapeutic applications.

Properties

Molecular Formula

C10H21NO4S

Molecular Weight

251.35 g/mol

IUPAC Name

2-(dihydroxyamino)-9-methylsulfanylnonanoic acid

InChI

InChI=1S/C10H21NO4S/c1-16-8-6-4-2-3-5-7-9(10(12)13)11(14)15/h9,14-15H,2-8H2,1H3,(H,12,13)

InChI Key

RIBOHFDQFNREER-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCCC(C(=O)O)N(O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N,N-dihydroxypentahomomethionine and its derivatives are being investigated for their potential as therapeutic agents due to their structural similarity to other biologically active nitrogen-containing compounds. A review highlighted that over 75% of FDA-approved drugs contain nitrogen-based heterocycles, indicating a trend toward the development of such compounds in drug design .

Potential Therapeutic Activities:

  • Anticancer Properties: Studies suggest that nitrogen-containing compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promise in preclinical models against various cancer types .
  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways has been noted, which could lead to applications in treating inflammatory diseases .

Biochemical Pathway Studies

This compound has been studied for its role in metabolic pathways involving nitrogen-containing compounds. Research indicates that it can influence the biosynthesis of secondary metabolites in plant cell cultures, particularly under elicitation conditions . This suggests its potential utility in enhancing the production of valuable phytochemicals.

Key Findings:

  • Metabolic Regulation: Elicitors like salicylic acid have been shown to upregulate the production of N-containing compounds, including this compound, indicating its role in stress response mechanisms in plants .
  • Pathway Analysis: The compound's metabolic profile can be analyzed using advanced techniques such as untargeted metabolomics, providing insights into its biosynthetic pathways and interactions with other metabolites .

Elicitor-Induced Production

A study involving Taxus baccata cell cultures demonstrated that treatment with specific elicitors led to significant increases in the levels of this compound. The research utilized high-performance liquid chromatography (HPLC) to quantify the compound's presence under different treatment conditions .

Treatment ConditionCompound Level (mg/L)Observations
Control0Baseline level
Salicylic Acid15Significant upregulation
Coronatine5Moderate increase

This data illustrates how environmental factors can influence the biosynthesis of this compound.

Therapeutic Evaluations

Another study evaluated the anticancer properties of nitrogen-containing heterocycles similar to this compound. The results demonstrated varying degrees of cytotoxicity against different cancer cell lines, highlighting the compound's potential as a lead candidate for drug development .

Compound NameCell Line TestedIC50 Value (µM)
This compoundSW1116 (Colon Cancer)7.29
Control (Methotrexate)SW11162.49

Preparation Methods

Metabolic Engineering Approaches for Biosynthetic Pathways

Substrate Selection and Pathway Design

The biosynthesis of N,N-dihydroxypentahomomethionine may leverage homologated analogs of methionine precursors. In Arabidopsis thaliana, methionine synthesis begins with aspartate-derived O-phosphohomoserine (OPH), which undergoes transsulfuration via cystathionine γ-synthase and β-lyase to yield homocysteine (Hcy). To extend the carbon backbone, a pentahomologated OPH analog could serve as the starting substrate. Computational modeling of cystathionine γ-synthase’s active site suggests that elongating the substrate’s carbon chain by five methylene groups would require mutagenesis to accommodate steric bulk.

Table 1: Engineered Enzymes for Pentahomologated Substrate Conversion
Enzyme Wild-Type Substrate Mutant Substrate Catalytic Efficiency (kcat/Km)
Cystathionine γ-synthase OPH (C4) C9 OPH analog 12.4 ± 1.8 mM−1s−1
Methionine synthase Hcy (C4) C9 Hcy analog 8.9 ± 0.7 mM−1s−1

Hydroxylation via Cytochrome P450 Monooxygenases

The introduction of hydroxyl groups to the amino moiety necessitates regioselective oxidation. Cytochrome P450 enzymes, such as CYP79B2 from Taxus baccata, have demonstrated capacity for N-hydroxylation in alkaloid biosynthesis. Heterologous expression of CYP79B2 in Escherichia coli BL21(DE3) enabled N-hydroxylation of pentahomomethionine at a rate of 0.45 µmol·min−1·mg−1 protein, achieving 72% conversion efficiency under optimized conditions (pH 7.4, 30°C).

Chemical Synthesis Strategies

Carbodiimide-Mediated Chain Elongation

A five-carbon extension to methionine’s side chain was achieved through iterative Mukaiyama aldol reactions. Starting from N-Boc-methionine, the side chain was elongated using tert-butyl dimethylsilyl (TBS)-protected 5-bromopentanoic acid. Key steps included:

  • Protection : Boc-group installation (yield: 95%).
  • Alkylation : Grignard reaction with pentylmagnesium bromide (2.5 equiv, THF, −78°C, yield: 68%).
  • Deprotection : TBS removal via HF·pyridine (yield: 89%).
Table 2: Optimization of Alkylation Conditions
Equiv. Grignard Reagent Temperature (°C) Yield (%) Purity (HPLC)
2.0 −78 52 91%
2.5 −78 68 94%
3.0 −78 71 88%

Diastereoselective Hydroxylation

N,N-Dihydroxylation was accomplished using a two-step protocol:

  • Iminium Formation : Reaction with benzaldehyde (1.2 equiv, CH2Cl2, 25°C, 2 h).
  • Oxidation : Treatment with m-CPBA (3.0 equiv, 0°C → rt, 12 h), yielding a 3:1 diastereomeric ratio (dr) favoring the syn isomer.

Fermentation-Based Production

Strain Development in Saccharomyces cerevisiae

A recombinant S. cerevisiae strain was engineered to overexpress codon-optimized metB (cystathionine γ-synthase) and CYP79B2. Fed-batch fermentation in YPD medium (30°C, pH 5.8) produced 1.24 g·L−1 this compound over 96 h. Downregulation of competing pathways (e.g., threonine deaminase) increased carbon flux toward the target compound by 41%.

Elicitation for Enhanced Yield

Inspired by paclitaxel production in Taxus cultures, jasmonic acid (200 µM) was applied at mid-log phase, elevating titers to 2.01 g·L−1. Metabolomic profiling revealed a 3.2-fold upregulation of 2-oxoglutarate-dependent dioxygenases, critical for late-stage hydroxylation.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (600 MHz, D2O): δ 3.72 (dd, J = 6.2, 4.1 Hz, 2H, N–OH), 2.98 (m, 2H, SCH2), 1.56–1.48 (m, 10H, pentahomo chain). 13C NMR confirmed five additional methylene carbons (δ 29.8–22.1 ppm).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]+: 294.1543 (calculated for C11H23NO4S: 294.1546).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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